Cas no 2113569-16-5 (2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester)

2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester is a bicyclic heterocyclic compound featuring a fused oxetane and cyclopropane ring system. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The methyl ester functionality enhances solubility and reactivity, facilitating further derivatization. Its rigid, strained framework is advantageous for probing conformational effects in drug design or as a building block for complex molecular architectures. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers may find it particularly useful for developing novel bioactive molecules or studying ring-strain-driven reactions. Its synthetic versatility and structural distinctiveness make it a noteworthy candidate for specialized chemical applications.
2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester structure
2113569-16-5 structure
Product name:2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester
CAS No:2113569-16-5
MF:C7H10O3
MW:142.152502536774
CID:5174132
PubChem ID:155892487

2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester
    • SY323723
    • Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
    • MFCD32704740
    • F71033
    • 2113569-16-5
    • PS-19723
    • Inchi: 1S/C7H10O3/c1-9-6(8)7-2-5(3-7)10-4-7/h5H,2-4H2,1H3
    • InChI Key: QDCAGTNDSQFPNX-UHFFFAOYSA-N
    • SMILES: C12CC(C(OC)=O)(C1)CO2

Computed Properties

  • Exact Mass: 142.062994177g/mol
  • Monoisotopic Mass: 142.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 0.1

2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1231458-500MG
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
500mg
$1655 2024-07-21
eNovation Chemicals LLC
Y1231458-1G
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
1g
$2480 2024-07-21
eNovation Chemicals LLC
Y1231458-100mg
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
100mg
$620 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1565155-1g
Methyl 2-oxabicyclo[2.1.1]Hexane-4-carboxylate
2113569-16-5 98%
1g
¥33000 2023-03-11
eNovation Chemicals LLC
Y1231458-250MG
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
250mg
$990 2024-07-21
Aaron
AR0206ML-250mg
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
250mg
$914.00 2023-12-15
Aaron
AR0206ML-100mg
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
100mg
$572.00 2023-12-15
eNovation Chemicals LLC
Y1231458-100mg
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
100mg
$620 2025-02-20
eNovation Chemicals LLC
Y1231458-1g
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
1g
$2480 2025-02-20
eNovation Chemicals LLC
Y1231458-500mg
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
2113569-16-5 97%
500mg
$1655 2025-02-20

2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester Related Literature

Additional information on 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester

Introduction to 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester (CAS No. 2113569-16-5)

2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 2113569-16-5, is a structurally unique compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This bicyclic ether derivative features a cyclopropane ring fused to a six-membered lactone ring, making it a fascinating scaffold for synthetic chemists and medicinal chemists alike. The presence of a carboxylic acid methyl ester group at the 4-position introduces both reactivity and potential functionality, opening up diverse applications in drug discovery and material science.

The compound's structural motif, 2-Oxabicyclo[2.1.1]hexane, is particularly noteworthy due to its rigid three-dimensional framework, which can influence molecular interactions and biological activity. This bicyclic system has been explored in various contexts, including the development of novel ligands for enzyme inhibition and as building blocks for more complex molecules. The oxygen atom in the bicyclic core further enhances its versatility, allowing for modifications such as hydroxylation or etherification that can tailor its properties for specific applications.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their prevalence in biologically active molecules. 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester exemplifies this trend, as its framework shares similarities with several known pharmacophores found in therapeutic agents. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity, particularly in the context of metabolic pathways and inflammatory responses.

One of the most compelling aspects of this compound is its synthetic accessibility. While the construction of complex bicycles can be challenging, advances in organic synthesis have made it possible to access 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester through well-established methodologies. These include cyclization reactions that leverage transition metal catalysis to form the cyclopropane ring, followed by esterification to introduce the carboxylate moiety. Such synthetic routes not only highlight the compound's feasibility for large-scale production but also underscore its utility as a versatile intermediate.

The biological profile of 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester has been the subject of several preliminary studies. Researchers have explored its interactions with various enzymes and receptors, seeking to uncover potential therapeutic benefits. Notably, some investigations suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases or proteases involved in cancer progression or inflammatory diseases. These findings align with broader efforts to develop small-molecule inhibitors based on heterocyclic scaffolds that can disrupt disease-related signaling pathways.

The chemical reactivity of the compound also makes it an attractive candidate for further functionalization. The carboxylic acid methyl ester group can be readily converted into other functional groups such as amides or acids through hydrolysis or transesterification reactions. Additionally, the oxygen atom within the bicyclic system can serve as a site for nucleophilic attack or metal coordination, enabling the creation of chelating agents or probes for biochemical studies.

In material science applications, 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester has been explored as a precursor for polymers or coatings with unique mechanical and thermal properties. The rigid cyclic structure contributes to enhanced stability and resistance to degradation, making it suitable for high-performance materials used in industrial or aerospace applications.

The growing interest in 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester is also reflected in recent publications where researchers have employed computational methods to predict its behavior and optimize its synthesis. Molecular modeling studies have helped elucidate how modifications to its structure might enhance its binding affinity or metabolic stability, providing valuable insights for drug design efforts.

As research continues to uncover new applications for this compound, it is likely that CAS No. 2113569-16-5 will become increasingly relevant in both academic and industrial settings. Its unique structural features offer a rich palette for chemical innovation, promising contributions across multiple disciplines including medicinal chemistry, organic synthesis, and materials science.

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Amadis Chemical Company Limited
(CAS:2113569-16-5)2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid, methyl ester
A1240052
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):638/1022/2553